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molecular formula C12H8F2 B165722 4,4'-Difluorobiphenyl CAS No. 398-23-2

4,4'-Difluorobiphenyl

Cat. No. B165722
M. Wt: 190.19 g/mol
InChI Key: PZDAAZQDQJGXSW-UHFFFAOYSA-N
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Patent
US04956507

Procedure details

4,4'-difluorobiphenyl has heretofore been prepared by a process utilizing a Grignard coupling reaction. In accordance with the prior process, p-halofluorobenzene is reacted with magnesium in a solvent to form halomagnesiumfluorobenzene, the Grignard reagent. The Grignard reagent is then reacted with additional p-halofluorobenzene (the coupling reagent) in the presence of a catalyst comprised of palladium chloride or palladium supported on charcoal. This prior process results in a yield of about 80% 4-4'-difluorobiphenyl when the Grignard reagent is formed from pbromofluorobenzene and the coupling reagent is p-iodofluorobenzene. In addition, about 8% of a difluoroterphenyl byproduct is formed in the reaction. Thus, the heretofore utilized process produces a relatively low yield of 4,4'-difluorobiphenyl. In addition, the process is disadvantageous in that p-iodofluorobenzene is expensive, and a high molar ratio of the palladium chloride or palladium/charcoal catalyst is required. While p-bromofluorobenzene is much less expensive than p-iodofluorobenzene, when p-bromofluorobenzene is substituted for p-iodofluorobenzene in the coupling reaction, a very low yield of 4,4'-difluorobiphenyl is obtained.
Quantity
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reactant
Reaction Step One
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Reaction Step Two
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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Type
catalyst
Reaction Step Six
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.Br[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1>[Pd].[Pd](Cl)Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)F
Step Four
Name
Quantity
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Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)F
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Seven
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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